molecular formula C24H21NO4 B2957747 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid CAS No. 2243513-03-1

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid

Cat. No.: B2957747
CAS No.: 2243513-03-1
M. Wt: 387.435
InChI Key: JRKCKCNSCYMXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid” is a complex organic molecule. It is related to other compounds such as “(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[[ (2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid” and "®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid" .

Scientific Research Applications

Synthesis and Chemical Properties

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid and its derivatives have been synthesized and investigated for various applications. A notable synthesis approach is the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the compound's versatility in chemical synthesis (K. Le & R. Goodnow, 2004). Additionally, fluorene derivatives are acknowledged for their luminescent properties, indicating potential in materials science for OLED materials synthesis, as exemplified in the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid (Bai Xue-feng, 2013).

Photophysical and Electrochemical Applications

Fluorene derivatives, closely related to this compound, have been utilized in various photophysical and electrochemical studies. They serve as fluorescent sensors and materials for organic electronics, with applications ranging from fluorescent quenching detection of TNP and acetate ions to the development of lanthanide–organic frameworks for simultaneous sensing of multiple ions (J. Ni et al., 2016); (Bing Li et al., 2020). These frameworks exhibit high thermal stability and sensitivity for detecting cations and anions, highlighting the chemical's potential in environmental monitoring and material science.

Peptide Synthesis and Biomaterials

The Fmoc (9-fluorenylmethoxycarbonyl) group, a key component in the structure of interest, is widely used in peptide synthesis. It provides a method for protecting amino acids during the synthesis of peptides and proteins, demonstrating the compound's importance in bioorganic chemistry and drug development. This application is particularly relevant for the synthesis of biologically active peptides and proteins, offering opportunities for therapeutic applications (G. Fields & R. Noble, 2009).

Molecular Engineering and Sensitizer Design

In the field of solar cell technology, fluorene derivatives have been engineered as organic sensitizers, showcasing the adaptability of fluorene-based compounds in renewable energy applications. These sensitizers, when anchored onto TiO2 films, exhibit high photon conversion efficiency, underscoring the potential of fluorene derivatives in enhancing the performance of photovoltaic devices (Sanghoon Kim et al., 2006).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-11-20(23(26)27)22(12-15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKCKCNSCYMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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